Stereospecific Anticonvulsant Potency: (R)- vs. (S)-Enantiomer in MES Model
In a head-to-head comparison of enantiomeric 2,6-dimethylanilide derivatives of piperidine-2-carboxamide, the (R)-configured compound demonstrated significantly higher anticonvulsant potency than its (S)-counterpart in the maximal electroshock (MES) test in mice [1]. The (R)-enantiomer (compound 35) exhibited an ED50 of 5.7 mg/kg, while the (S)-enantiomer (compound 36) required an ED50 of 14.8 mg/kg, representing a 2.6-fold difference in potency [1].
| Evidence Dimension | Anticonvulsant potency (ED50 in MES test) |
|---|---|
| Target Compound Data | ED50 = 5.7 mg/kg (compound 35, (R)-enantiomer derivative) |
| Comparator Or Baseline | ED50 = 14.8 mg/kg (compound 36, (S)-enantiomer derivative) |
| Quantified Difference | 2.6-fold higher potency for (R)-enantiomer |
| Conditions | Maximal electroshock (MES) test in mice, intraperitoneal administration |
Why This Matters
This stereospecific potency differential validates the necessity of enantiomerically pure (R)-piperidine-2-carboxamide as a starting material for CNS-active drug candidates, as racemic or (S)-enriched batches would yield unpredictable and suboptimal pharmacological outcomes.
- [1] Ho, B. et al. Synthesis of 2-piperidinecarboxylic acid derivatives as potential anticonvulsants. European Journal of Medicinal Chemistry, 1998, 33(1), 23-31. View Source
